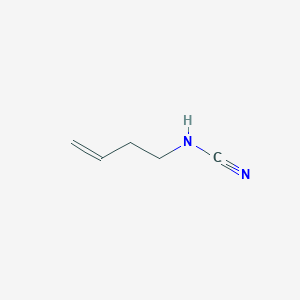![molecular formula C7H7BN2O2 B1506082 Pyrazolo[1,5-A]pyridin-3-ylboronsäure CAS No. 1238337-01-3](/img/structure/B1506082.png)
Pyrazolo[1,5-A]pyridin-3-ylboronsäure
Übersicht
Beschreibung
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a boronic acid-based heterocyclic compound that consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . It has a molecular formula of C7H7BN2O2 .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-A]pyridin-3-ylboronic acid and its derivatives has been reported in several studies . For instance, one method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-A]pyridin-3-ylboronic acid consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . The average mass is 161.954 Da and the monoisotopic mass is 162.060059 Da .Chemical Reactions Analysis
Pyrazolo[1,5-A]pyridin-3-ylboronic acid can participate in various chemical reactions. For example, it has been used as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a stable compound soluble in most organic solvents, such as chloroform, acetone, and ethanol. It has a molecular weight of 161.96 g/mol .Wissenschaftliche Forschungsanwendungen
Fluoreszierende Moleküle
Pyrazolo[1,5-a]pyrimidine, eine Familie von Verbindungen, zu der auch Pyrazolo[1,5-A]pyridin-3-ylboronsäure gehört, wurden als strategische Verbindungen für optische Anwendungen identifiziert . Sie zeichnen sich durch einfachere und umweltfreundlichere Synthesemethoden sowie durch einstellbare photophysikalische Eigenschaften aus . Diese Verbindungen sind wichtige Werkzeuge zur Untersuchung der Dynamik intrazellulärer Prozesse, als Chemosensoren und für die Weiterentwicklung organischer Materialien .
Organische Leuchtdioden
Diese Verbindungen standen in den letzten Jahrzehnten im Mittelpunkt der Forschung im Bereich der Materialwissenschaften und der biologischen Wechselwirkungen . Sie wurden bei der Entwicklung von organischen Leuchtdioden eingesetzt .
Bio-Makromolekulare Wechselwirkungen
Pyrazolo[1,5-a]pyrimidine wurden zur Untersuchung bio-makromolekularer Wechselwirkungen eingesetzt . Diese Forschung hat ein breites Anwendungsspektrum, von der ionischen oder molekularen Sensorik bis hin zu Anwendungen in der Biobildgebung .
Arzneimittelentwicklung
Pyrazolo[1,5-a]pyridin-Gerüste wurden bei der Entwicklung verschiedener Arzneimittel eingesetzt . Dazu gehören DDX3X-Helikase, Pan-JAK-Kinase, C-terminale Src-Kinase, humane Dihydroorotat-Dehydrogenase, p110α-selektive PI3-Kinase, p38-Kinase, ERK-Inhibitoren, 5-HT4, EP1, D3-Dopaminrezeptor-Antagonisten, antituberkulose und antimalaria-Mittel .
Kreuzkupplungsreaktionen
3-Pyridinylboronsäure, eine verwandte Verbindung zu this compound, kann als Reagenz für phosphinfreie Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Sie kann auch für regioselektive Suzuki-Miyaura-Kupplungen und Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und Annulation verwendet werden .
Antikrebsmittel
Rechenmodelle wurden entwickelt, um die zellbasierte Antikrebsaktivität mithilfe von Machine-Learning-Methoden vorherzusagen . Es wurde eine integrierte Strategie entwickelt, um neue Antikrebsmittel mit Hilfe einer Kaskade etablierter Screening-Modelle zu entdecken .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit trka, a subtype of trks . This inhibition is likely due to the compound’s ability to occupy the ATP pocket of the kinase .
Biochemical Pathways
The inhibition of trks by similar compounds can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of trks by similar compounds can lead to the suppression of cell proliferation and differentiation .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-A]pyridin-3-ylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can form reversible covalent bonds with biomolecules containing hydroxyl or amino groups, leading to the modulation of their biochemical properties .
Cellular Effects
Pyrazolo[1,5-A]pyridin-3-ylboronic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-A]pyridin-3-ylboronic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the active site of the enzyme, where Pyrazolo[1,5-A]pyridin-3-ylboronic acid forms a covalent bond with the catalytic residues, thereby blocking substrate access. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-A]pyridin-3-ylboronic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to Pyrazolo[1,5-A]pyridin-3-ylboronic acid has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing significant toxicity .
Metabolic Pathways
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of Pyrazolo[1,5-A]pyridin-3-ylboronic acid .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-A]pyridin-3-ylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Pyrazolo[1,5-A]pyridin-3-ylboronic acid can be transported across cell membranes via active or passive transport mechanisms, and its distribution within tissues can affect its overall biochemical activity .
Subcellular Localization
Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVIXSDBZREFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CN2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717003 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238337-01-3 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506000.png)
![7'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506001.png)


![Benzo[d]oxazol-6-ylmethanamine](/img/structure/B1506020.png)

![[1-(2-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B1506027.png)





![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B1506049.png)
![Methyl 6-amino-2,3-dihydroimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1506050.png)